molecular formula C15H14BrN B3027970 2-Bromo-9,9-dimethyl-9,10-dihydroacridine CAS No. 1443680-94-1

2-Bromo-9,9-dimethyl-9,10-dihydroacridine

Cat. No.: B3027970
CAS No.: 1443680-94-1
M. Wt: 288.18 g/mol
InChI Key: AUUZMWSTBGKDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9,9-dimethyl-9,10-dihydroacridine is an organic compound with the molecular formula C15H14BrN. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine typically involves the bromination of 9,9-dimethyl-9,10-dihydroacridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent like dichloromethane or chloroform .

Chemical Reactions Analysis

2-Bromo-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride.

Scientific Research Applications

2-Bromo-9,9-dimethyl-9,10-dihydroacridine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of biological systems and can act as a fluorescent probe due to its aromatic structure.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine involves its interaction with various molecular targets. Its bromine atom can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s aromatic structure allows it to intercalate into DNA, which is of particular interest in medicinal chemistry .

Comparison with Similar Compounds

2-Bromo-9,9-dimethyl-9,10-dihydroacridine can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

2-bromo-9,9-dimethyl-10H-acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUZMWSTBGKDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 2
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 3
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 4
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-9,9-dimethyl-9,10-dihydroacridine
Reactant of Route 6
2-Bromo-9,9-dimethyl-9,10-dihydroacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.